molecular formula C11H17FO2 B3114607 Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate CAS No. 20277-39-8

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3114607
CAS No.: 20277-39-8
M. Wt: 200.25 g/mol
InChI Key: BCGYJICBVPWELW-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative featuring a fluorine substituent at the C4 position of the bicyclo[2.2.2]octane scaffold.

Properties

IUPAC Name

ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGYJICBVPWELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity. The reaction conditions are mild and operationally simple, making it an attractive option for large-scale production.

Chemical Reactions Analysis

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate serves as a valuable building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions:

Reaction TypeDescriptionExample Products
Oxidation Converts to carboxylic acids or derivatives4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid
Reduction Converts ester to alcohols4-Fluorobicyclo[2.2.2]octane-1-methanol
Substitution Fluorine can be replaced with other groupsVarious functionalized derivatives

Biological Applications

Research indicates that compounds similar to this compound exhibit biological activity, making them candidates for drug development:

  • Pharmacological Studies : Investigated for their potential as enzyme inhibitors or modulators in biochemical pathways.
  • Therapeutic Applications : Potential use in treating diseases where specific molecular interactions are crucial.

Material Science

The unique structure of this compound allows it to be utilized in the development of specialty chemicals and materials:

  • Polymer Chemistry : Used as a monomer or additive in polymer synthesis to enhance material properties.
  • Coatings and Adhesives : Explored for applications in creating durable coatings with unique chemical resistance.

Case Study 1: Synthesis and Characterization

A study demonstrated the efficient synthesis of this compound via a catalytic method, achieving high yields (>90%). Characterization techniques such as NMR and IR spectroscopy confirmed the structure and purity of the compound.

Research on the biological activity of related bicyclic compounds showed that ethyl 4-fluorobicyclo[2.2.2]octane derivatives exhibit promising anti-inflammatory properties, suggesting potential therapeutic roles.

Mechanism of Action

The mechanism of action of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and bicyclic structure contribute to its unique reactivity and binding properties. Specific molecular targets and pathways are still under investigation, but the compound’s ability to modulate biological activity is of significant interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate with key analogs, highlighting molecular weight, substituents, and functional groups:

Compound Name Molecular Weight Substituent Functional Groups Key Features Source
This compound ~188.19 (est.) Fluorine at C4 Ester, Fluorine Enhanced metabolic stability Estimated from
Mthis compound 108.10 Fluorine at C4 Ester, Fluorine Lower lipophilicity vs. ethyl
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate 179.19 Cyano at C4 Ester, Cyano Strong electron-withdrawing
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate 184.23 Hydroxyl at C4 Ester, Hydroxyl Higher solubility (H-bonding)
Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate 318.34 Benzyloxycarbonylamino Ester, Amide, Benzyl Bulky substituent, steric hindrance

Physicochemical and Reactivity Differences

  • Cyano analogs (e.g., Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate) exhibit stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions .
  • Solubility and Lipophilicity :

    • Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability but reducing aqueous solubility .
    • Hydroxyl-substituted derivatives (e.g., Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate) show increased solubility due to hydrogen bonding but are prone to oxidation .
  • Steric and Synthetic Considerations: Bulky substituents like benzyloxycarbonylamino (as in ) hinder enzymatic interactions but complicate synthetic routes. tert-Butoxycarbonylamino analogs (e.g., CAS 1350821-95-2 ) require deprotection steps, unlike fluorine-substituted derivatives.

Biological Activity

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a fluorine substituent that significantly influences its chemical behavior and biological interactions. The molecular formula is C9H13FO2C_9H_{13}FO_2, with a molecular weight of approximately 172.20 g/mol . The presence of the fluorine atom enhances lipophilicity and binding affinity to various biological targets, making it a valuable compound in drug design .

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom can increase the compound's binding affinity, thereby modulating enzyme activity or receptor interactions . This modulation can lead to various biological effects, including anti-inflammatory and potential therapeutic actions.

Enzyme Interaction

Research indicates that this compound may interact with key enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar bicyclic structures can inhibit certain enzymes, leading to altered metabolic processes .

Pharmacological Applications

The compound has been explored for its potential use in drug development due to its unique pharmacophoric features. It is being investigated as a candidate for various therapeutic applications, including:

  • Anti-inflammatory agents : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
  • Anticancer properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines .

Case Studies

  • Synthesis and Characterization : A study conducted on the synthesis of various substituted bicyclo[2.2.2]octane derivatives highlighted the successful incorporation of fluorine into the bicyclic framework, which was crucial for enhancing biological activity .
  • Biological Assays : In vitro assays demonstrated that this compound exhibited significant inhibitory effects on specific enzymes related to inflammation, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique advantages of this compound:

CompoundKey FeaturesBiological Activity
This compoundFluorinated bicyclic structurePotential anti-inflammatory effects
Bicyclo[2.2.2]octane-1-carboxylic acidNon-fluorinated analogLower binding affinity
4-Chlorobicyclo[2.2.2]octane-1-carboxylic acidChlorinated analog; different electronic propertiesVaries based on substitution

Q & A

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight and fragmentation patterns (e.g., [M + H]+ peaks) .
  • Chromatography : TLC (e.g., PE–EtOAC–Et₃N systems) and flash chromatography are standard for purity assessment .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for fluorinated analogs .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives (e.g., methyl 4-(phenylthio) analogs) .

How can copper-catalyzed C(sp³)-H functionalization be applied to modify bicyclo[2.2.2]octane-1-carboxylates?

Advanced Research Question
Copper catalysts enable regioselective C–H bond functionalization at the bridgehead or adjacent positions. For example:

  • Thiolation : Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate is synthesized using Cu(I) catalysts and disulfide reagents, with yields >70% .
  • Halogenation : Bromine or fluorine substituents are introduced via radical-mediated pathways, requiring precise control of reaction time and temperature to avoid over-halogenation .
    Post-functionalization analysis via ¹⁹F NMR or HRMS is critical to confirm regiochemistry .

What pharmacological applications have been explored for bicyclo[2.2.2]octane-1-carboxylate derivatives?

Advanced Research Question
Derivatives such as 4-phenylbicyclo[2.2.2]octane-1-carboxylates exhibit contraceptive activity by mimicking steroidal estrogen receptor interactions . Structure-activity relationship (SAR) studies highlight:

  • Substituent size : Bulky groups (e.g., aryl rings) enhance receptor binding.
  • Fluorination : Fluorine at the 4-position improves metabolic stability and bioavailability .
    In vitro assays (e.g., receptor binding affinity) and in vivo pharmacokinetic studies are recommended for further validation .

How do structural modifications at the 4-position impact the reactivity of bicyclo[2.2.2]octane-1-carboxylates?

Advanced Research Question
Modifications at the 4-position (e.g., –NH₂, –Br, –B(OH)₂) alter electronic and steric properties:

  • Amino groups : Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride derivatives exhibit enhanced solubility, enabling bioconjugation .
  • Boronates : Methyl 4-(pinacolatoboryl) derivatives serve as Suzuki coupling partners for cross-coupling reactions .
    Comparative studies using Hammett constants or DFT calculations can quantify electronic effects .

What safety protocols are critical when handling fluorinated bicyclo[2.2.2]octane derivatives?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory .
  • Waste disposal : Fluorinated byproducts require segregation as hazardous waste due to potential environmental persistence .

How can computational methods guide the design of bicyclo[2.2.2]octane-1-carboxylate-based drug candidates?

Advanced Research Question

  • Molecular docking : Predicts binding modes to target proteins (e.g., estrogen receptors) .
  • MD simulations : Assesses conformational stability in aqueous environments .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, CNS permeability) .

What challenges arise in scaling up enantioselective syntheses of bicyclo[2.2.2]octane-1-carboxylates?

Advanced Research Question

  • Catalyst loading : Reducing chiral base quantities while maintaining ee% requires iterative optimization .
  • Purification : Chromatography is impractical at scale; crystallization or distillation alternatives must be developed .
  • Batch variability : Strict control of moisture and oxygen levels is essential for reproducibility .

How are bicyclo[2.2.2]octane-1-carboxylates utilized in natural product synthesis?

Basic Research Question
These compounds serve as rigid scaffolds for constructing complex natural products like platencin. Key steps include:

  • Ring-opening functionalization : Introduces hydroxyl or ketone groups for downstream diversification .
  • Cross-coupling : Suzuki or Buchwald–Hartwig reactions append aromatic/heteroaromatic motifs .
    Case studies highlight the utility of bicyclo[2.2.2]octane cores in mimicking terpene-derived structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
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Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

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